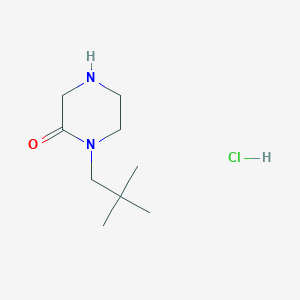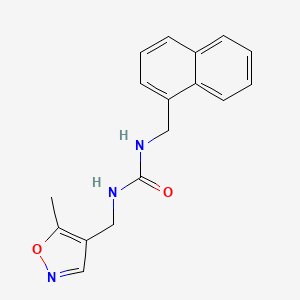
N-(5-chloro-2-methoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23ClN2O6S and its molecular weight is 490.96. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-(3-((4-methoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Solid-Phase Synthesis of β-Sultams
Solid-phase synthesis techniques employing this compound or its derivatives could be pivotal for generating libraries of sulfonyl β-lactam analogues. Such methodologies are valuable for the discovery of new antibacterial agents. The ability to functionalize immobilized β-sultams further expands the compound's utility in synthesizing carboxy and amido thiazetidine derivatives, highlighting its role in the development of novel antimicrobial compounds (Gordeev, Gordon, & Patel, 1997).
Enzyme Inhibition and Molecular Docking
The compound's derivatives have been synthesized and assessed for their inhibition potential against key enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). This signifies the compound's importance in developing inhibitors that could have therapeutic applications in treating diseases associated with these enzymes. Molecular docking studies further elucidate the mode of binding, contributing to the design of more efficient enzyme inhibitors (Virk et al., 2018).
Herbicide Efficacy and Safety
Investigations into chloroacetamide herbicides, including derivatives of this compound, have shed light on their selectivity and mechanism of action as pre-emergent or early post-emergent herbicides. This research contributes to understanding the safety and efficacy of such compounds in agricultural applications, impacting crop protection strategies (Weisshaar & Böger, 1989).
Radiosynthesis for Metabolic Studies
Radiosynthesis techniques involving chloroacetanilide herbicides, related to this compound, enable studies on metabolism and mode of action. High-specific-activity compounds produced through these methods are crucial for detailed biochemical investigations, highlighting the compound's role in environmental and toxicological research (Latli & Casida, 1995).
Pharmaceutical Development
Modifications of this compound have been explored for anticancer effects, emphasizing its potential in oncological research. The synthesis of derivatives aims to retain antiproliferative activity against cancer cell lines while reducing toxicity, indicating the compound's relevance in the development of new cancer therapies (Wang et al., 2015).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O6S/c1-14-11-15(2)26(13-21(27)25-19-12-16(24)5-10-20(19)32-4)23(28)22(14)33(29,30)18-8-6-17(31-3)7-9-18/h5-12H,13H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTFUGLPZSYJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-N-[4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2852233.png)


![3-(2,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2852240.png)
![2-fluoro-4-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2852241.png)

![N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2852245.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2852247.png)



